molecular formula C14H17N3O2 B13867775 N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide

N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide

Katalognummer: B13867775
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: AAGMOWNXMNVGGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide is an organic compound with a complex structure that includes a quinoxaline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methylpropylamine with a quinoxaline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-methyl-N-propyl Methylone: A compound with a similar structure but different functional groups.

    Thiourea Derivatives: Compounds with similar biological activities but different chemical structures.

Uniqueness

N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide is unique due to its specific quinoxaline ring structure and the presence of both methyl and 2-methylpropyl groups. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H17N3O2

Molekulargewicht

259.30 g/mol

IUPAC-Name

N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-9(2)8-17(3)14(19)12-13(18)16-11-7-5-4-6-10(11)15-12/h4-7,9H,8H2,1-3H3,(H,16,18)

InChI-Schlüssel

AAGMOWNXMNVGGR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN(C)C(=O)C1=NC2=CC=CC=C2NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.